H8-A5

説明

特性

CAS番号 |

423731-10-6 |

|---|---|

分子式 |

C14H9F3N2O2S |

分子量 |

326.3 g/mol |

IUPAC名 |

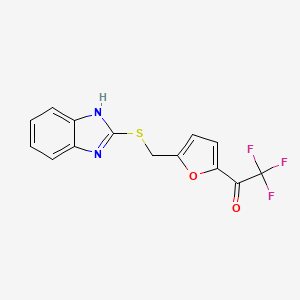

1-[5-(1H-benzimidazol-2-ylsulfanylmethyl)furan-2-yl]-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C14H9F3N2O2S/c15-14(16,17)12(20)11-6-5-8(21-11)7-22-13-18-9-3-1-2-4-10(9)19-13/h1-6H,7H2,(H,18,19) |

InChIキー |

LJIAJZCOCKLBGW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(O3)C(=O)C(F)(F)F |

正規SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(O3)C(=O)C(F)(F)F |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

H8-A5; H8A5; H8 A5 |

製品の起源 |

United States |

Foundational & Exploratory

what is the chemical structure of H8-A5

An in-depth analysis of the chemical entity designated as "H8-A5" cannot be provided at this time. A thorough search of chemical databases and scientific literature did not yield any publicly available information on a compound with this specific identifier.

This suggests that "this compound" may be one of the following:

-

A novel or very recently synthesized compound that has not yet been disclosed in publications or patents.

-

An internal code or designation used within a specific research institution or pharmaceutical company that is not publicly recognized.

-

A potential typographical error in the query.

Without a verifiable chemical structure or associated scientific data, it is not possible to fulfill the request for a technical guide, including data presentation, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the designation and consult internal documentation or the primary source of the compound's name. If "this compound" is a different or more common chemical name, please provide the alternative identifier for a comprehensive analysis.

H8-A5: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

H8-A5 is a novel, selective inhibitor of human histone deacetylase 8 (HDAC8), a promising therapeutic target in oncology. Discovered through a sophisticated pharmacophore-based virtual screening, this compound exhibits low micromolar inhibitory activity against HDAC8 and demonstrates selectivity over other HDAC isoforms. This technical guide provides an in-depth overview of the discovery, a putative synthesis pathway, and the biological evaluation of this compound, including its antiproliferative effects on cancer cells. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising epigenetic modulator.

Discovery of this compound

The identification of this compound as a potent HDAC8 inhibitor was the result of a targeted in silico drug discovery approach. A highly specific pharmacophore model, incorporating a custom zinc-binding group (ZBG) feature, was developed to screen chemical databases for novel molecular scaffolds with the potential to bind to the active site of HDAC8.[1][2][3][4][5] This virtual screening led to the identification of several promising candidates, among which this compound emerged as a lead compound.

Subsequent biochemical assays confirmed that this compound is a novel inhibitor of human HDAC8 with an IC50 value in the low micromolar range.[1][2][3][5][6] Further studies revealed its selectivity for HDAC8 over other class I histone deacetylases, namely HDAC1 and HDAC4.[1][2][3][5][6]

Chemical Properties and Synthesis

This compound is chemically known as 1-[5-[(1H-Benzimidazol-2-ylthio)methyl]-2-furanyl]-2,2,2-trifluoro-ethanone. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 423731-10-6 |

| Chemical Formula | C14H9F3N2O2S |

| Molecular Weight | 326.29 g/mol |

| IUPAC Name | 1-[5-[(1H-Benzimidazol-2-ylthio)methyl]-2-furanyl]-2,2,2-trifluoro-ethanone |

| Appearance | Solid powder |

Table 1: Chemical and Physical Properties of this compound.

Putative Synthesis of this compound

While the exact, step-by-step synthesis of this compound is not publicly detailed, a plausible synthetic route can be postulated based on its chemical structure, which comprises a benzimidazole, a furan, and a trifluoroethanone moiety linked by a thioether bridge. The following multi-step synthesis is proposed:

Step 1: Synthesis of 2-Mercaptobenzimidazole (Intermediate 1)

2-Mercaptobenzimidazole can be synthesized from o-phenylenediamine.

-

Reaction: o-phenylenediamine is reacted with carbon disulfide in the presence of a base like potassium hydroxide, or with N-aminorhodanine in a suitable solvent like xylene.

-

Protocol: A mixture of o-phenylenediamine and carbon disulfide in ethanol is heated under pressure. Alternatively, o-phenylenediamine and N-aminorhodanine are refluxed in xylene. The product is then isolated by filtration and recrystallization.

Step 2: Synthesis of a 5-(Halomethyl)furan Intermediate (Intermediate 2)

A furan ring with a reactive halomethyl group is required for the subsequent coupling reaction. 5-(Chloromethyl)furan-2-carbaldehyde is a suitable precursor.

-

Reaction: This intermediate can be synthesized from 5-(hydroxymethyl)furfural (HMF), a biomass-derived platform chemical.

-

Protocol: HMF is treated with a chlorinating agent like thionyl chloride or hydrochloric acid to replace the hydroxyl group with a chlorine atom.

Step 3: Synthesis of 1-(Furan-2-yl)-2,2,2-trifluoroethan-1-one (Intermediate 3)

The trifluoroethanone moiety can be introduced onto the furan ring via a Friedel-Crafts acylation.

-

Reaction: Furan is acylated using trifluoroacetic anhydride in the presence of a Lewis acid catalyst.

-

Protocol: Furan is dissolved in a suitable solvent, and trifluoroacetic anhydride and a catalyst (e.g., boron trifluoride etherate) are added. The reaction is stirred at a controlled temperature, followed by workup and purification.

Step 4: Coupling of Intermediate 1 and a Modified Intermediate 2

The benzimidazole and furan moieties are linked via a thioether bond.

-

Reaction: 2-Mercaptobenzimidazole (Intermediate 1) is reacted with a furan derivative containing a leaving group at the 5-methyl position, such as 5-(chloromethyl)-2-(2,2,2-trifluoroacetyl)furan (a derivative of Intermediate 2 and 3).

-

Protocol: 2-Mercaptobenzimidazole is deprotonated with a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF). The 5-(chloromethyl)furan derivative is then added, and the mixture is stirred, likely at an elevated temperature, to facilitate the nucleophilic substitution reaction.

Step 5: Final Acylation to Yield this compound (Alternative to Step 4)

Alternatively, the thioether linkage is formed first, followed by the acylation.

-

Reaction: 1-(5-(((1H-benzo[d]imidazol-2-yl)thio)methyl)furan-2-yl)-2,2,2-trifluoroethan-1-one is formed by reacting 2-mercaptobenzimidazole with 1-(5-(chloromethyl)furan-2-yl)-2,2,2-trifluoroethan-1-one.

-

Protocol: This would involve the synthesis of 1-(5-(chloromethyl)furan-2-yl)-2,2,2-trifluoroethan-1-one first, likely from 5-(chloromethyl)furan-2-carbaldehyde, followed by reaction with 2-mercaptobenzimidazole under basic conditions.

Biological Activity and Mechanism of Action

In Vitro HDAC Inhibition

This compound is a selective inhibitor of HDAC8. Quantitative analysis of its inhibitory activity against various HDAC isoforms is crucial for understanding its specificity and potential therapeutic window.

| HDAC Isoform | IC50 (µM) |

| HDAC8 | 1.8 - 1.9 |

| HDAC1 | > 100 (estimated) |

| HDAC4 | > 100 (estimated) |

Table 2: In Vitro Inhibitory Activity of this compound against HDAC Isoforms. (Note: Specific IC50 values for HDAC1 and HDAC4 are not explicitly reported in the initial findings but are stated to be significantly higher than for HDAC8, indicating selectivity).

Antiproliferative Activity

This compound has been shown to exhibit antiproliferative activity in the triple-negative breast cancer cell line, MDA-MB-231.[1][2][3][5][6]

Experimental Protocol: MTT Assay for Cell Proliferation

-

Cell Culture: MDA-MB-231 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound (typically in a dose-response range). Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the compound dilutions.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the EC50 value (the concentration of this compound that causes 50% inhibition of cell proliferation) is determined.

Mechanism of Action and Signaling Pathways

HDAC8 plays a critical role in various cellular processes, and its inhibition can lead to the reactivation of tumor suppressor genes and cell cycle arrest. The antiproliferative effect of this compound is believed to be mediated through the inhibition of HDAC8, leading to the hyperacetylation of its substrates.

Key signaling pathways and proteins affected by HDAC8 include:

-

p53: HDAC8 can deacetylate the tumor suppressor protein p53. Inhibition of HDAC8 may lead to increased p53 acetylation, enhancing its stability and transcriptional activity, thereby promoting apoptosis and cell cycle arrest.[4]

-

Structural Maintenance of Chromosomes 3 (SMC3): HDAC8 deacetylates SMC3, a component of the cohesin complex, which is essential for chromosome segregation during mitosis. Inhibition of HDAC8 can disrupt this process, leading to mitotic defects and cell death.[4]

-

Metastasis-related pathways: HDAC8 has been implicated in promoting cancer cell migration and invasion.[6] By inhibiting HDAC8, this compound may suppress metastatic processes.

Computational Studies

Molecular docking and molecular dynamics simulations have been instrumental in understanding the binding mode of this compound within the active site of HDAC8.[1][3]

Experimental Protocol: Molecular Docking

-

Protein Preparation: The crystal structure of HDAC8 is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added.

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a suitable force field.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the binding conformation of this compound in the HDAC8 active site. The search space is defined around the catalytic zinc ion.

-

Analysis: The resulting docking poses are analyzed based on their predicted binding energy and interactions with key active site residues.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: The docked complex of HDAC8 and this compound is placed in a simulation box with explicit solvent (e.g., water) and counter-ions to neutralize the system.

-

Equilibration: The system is subjected to energy minimization and a series of equilibration steps under controlled temperature and pressure to relax the system.

-

Production Run: A long-timescale molecular dynamics simulation is performed to observe the dynamic behavior of the protein-ligand complex.

-

Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the binding pose, identify key interactions, and calculate binding free energies.

References

- 1. Dynamic structure-based pharmacophore model development: a new and effective addition in the histone deacetylase 8 (HDAC8) inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dynamic Structure-Based Pharmacophore Model Development: A New and Effective Addition in the Histone Deacetylase 8 (HDAC8) Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cAMP signaling increases histone deacetylase 8 expression via the Epac2–Rap1A–Akt pathway in H1299 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | HDAC8: A Promising Therapeutic Target for Acute Myeloid Leukemia [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]

Unraveling Apolipoprotein A5: A Technical Guide to its Core Biological Functions and Therapeutic Potential

For Immediate Release

Apolipoprotein A5 (APOA5) , a low-concentration but highly influential protein, plays a pivotal role in lipid metabolism, primarily by regulating plasma triglyceride levels. This technical guide provides an in-depth exploration of the core biological functions of APOA5, its mechanisms of action, and the experimental methodologies used to elucidate its physiological significance. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cardiovascular disease and metabolic disorders.

Introduction to Apolipoprotein A5

Apolipoprotein A5 is a protein primarily synthesized in the liver and is encoded by the APOA5 gene located on chromosome 11 in humans.[1][2] Despite its very low plasma concentration compared to other apolipoproteins, APOA5 is a potent modulator of triglyceride homeostasis.[3] Genetic studies in both mice and humans have robustly demonstrated that variations in APOA5 levels are inversely correlated with plasma triglyceride concentrations.[4] Overexpression of APOA5 leads to a significant reduction in triglyceride levels, whereas its deficiency results in severe hypertriglyceridemia, a major risk factor for coronary artery disease.[3][4] APOA5 is found associated with several lipoprotein fractions, including very-low-density lipoprotein (VLDL), high-density lipoprotein (HDL), and chylomicrons.[1][5]

Core Biological Function and Mechanism of Action

The primary biological function of APOA5 is the regulation of plasma triglyceride levels through a multi-faceted mechanism that impacts both the catabolism of triglyceride-rich lipoproteins and the production of VLDL.[1][3]

Enhancement of Lipoprotein Lipase (LPL) Activity

APOA5 significantly enhances the hydrolysis of triglycerides from VLDL and chylomicrons by acting as an activator of lipoprotein lipase (LPL), the key enzyme in this process.[1][6] The emerging model suggests a coordinated interaction where APOA5, as a component of triglyceride-rich lipoproteins, facilitates the binding of these particles to the glycosylphosphatidylinositol-anchored HDL binding protein 1 (GPIHBP1) on the surface of capillary endothelial cells.[2] This clustering of APOA5, GPIHBP1, and LPL creates a complex that enhances the efficiency of lipolysis.[2]

Recent findings have further elucidated this mechanism, showing that APOA5 binds to the angiopoietin-like protein 3/8 complex (ANGPTL3/8), which is an inhibitor of LPL.[7][8] By binding to and suppressing the inhibitory activity of ANGPTL3/8, APOA5 protects LPL from inactivation and detachment from its binding sites, thereby increasing the amount of active LPL in the capillaries and promoting triglyceride clearance.[7][8]

Inhibition of Hepatic VLDL Production

In addition to its role in triglyceride catabolism, APOA5 also influences the production and secretion of VLDL from the liver.[1][3] It is proposed that APOA5 reduces the rate of hepatic VLDL-triglyceride production without affecting the secretion of apolipoprotein B (apoB), the structural protein of VLDL.[5] Within hepatocytes, APOA5 is associated with lipid droplets, suggesting a role in the intracellular trafficking and partitioning of stored lipids for lipoprotein assembly.[2][9]

Facilitation of Lipoprotein Remnant Clearance

APOA5 also contributes to the hepatic uptake of lipoprotein remnants by interacting with members of the low-density lipoprotein (LDL) receptor family.[1][2] This interaction helps to clear the circulation of atherogenic remnant particles that are formed after the initial hydrolysis of triglycerides.

A proposed model for the multifaceted role of APOA5 in triglyceride metabolism is depicted in the following signaling pathway diagram.

Quantitative Data on APOA5 Function

The profound effect of APOA5 on triglyceride metabolism is evident from various quantitative studies. The following tables summarize key data from studies on APOA5 plasma concentration and the impact of genetic variants and experimental modifications on triglyceride levels.

Table 1: Plasma Concentration of APOA5

| Population/Condition | Mean Plasma APOA5 Concentration | Reference |

| Normolipidemic Individuals | 24 to 406 µg/L | [10] |

| Type 2 Diabetes Patients (baseline) | 257 ± 156 µg/L | [11] |

Table 2: Effect of APOA5 Genetic Variants on Plasma Triglyceride Levels

| Genetic Variant/Haplotype | Effect on Triglyceride Levels | Reference |

| APOA52 haplotype | ~32% increase | [12] |

| APOA53 haplotype (W19 allele) | ~36% increase | [12] |

| Both APOA52 and APOA53 haplotypes | ~85% increase | [12] |

| -1131T>C SNP (Female carriers) | Higher RLP concentrations | [13] |

| 56C>G SNP (Male carriers) | Higher RLP concentrations | [13] |

Table 3: Impact of APOA5 Modulation in Mouse Models

| Mouse Model | Effect on Plasma Triglyceride Levels | Reference |

| Overexpression of human APOA5 | ~70% reduction | [3] |

| APOA5 knockout | 4-fold increase | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of APOA5's biological functions.

Protocol for Measuring Plasma APOA5 Concentration by ELISA

This protocol outlines the steps for a dual-antibody sandwich ELISA to quantify APOA5 levels in plasma or serum.[11][14]

-

Plate Coating: A 96-well microtiter plate is coated with a capture antibody (e.g., biotinylated anti-N-terminal APOA5 antibody) and incubated overnight at 4°C.

-

Blocking: The plate is washed, and non-specific binding sites are blocked with a solution of 1% Bovine Serum Albumin (BSA) in Tris-buffered saline for 1 hour at room temperature.

-

Sample and Standard Incubation: After washing, serially diluted recombinant APOA5 standards and plasma samples are added to the wells and incubated for 1 hour.

-

Detection Antibody Incubation: The plate is washed again, and a detection antibody (e.g., a rabbit anti-C-terminal APOA5 antibody) is added and incubated for 1 hour.

-

Secondary Antibody Incubation: Following another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) is added and incubated for 1 hour.

-

Substrate Reaction and Measurement: After a final wash, a chromogenic substrate for HRP is added. The reaction is stopped, and the optical density is measured at a specific wavelength using a microplate reader. The concentration of APOA5 in the samples is determined by comparison to the standard curve.

Protocol for In Vitro Hydrolysis of Triolein Liposomes by HSPG-Bound LPL

This assay is used to assess the ability of APOA5 variants to enhance LPL-mediated triglyceride hydrolysis.[15]

-

Lipid Emulsion Preparation: A lipid emulsion is prepared containing triolein and radiolabeled glycerol tri[9,10(n)-3H]oleate by sonication in a buffer solution.

-

Association with APOA5: The lipid emulsion is incubated with different recombinant APOA5 variants and human apoC-II for 30 minutes at 37°C.

-

Plate Preparation: A 96-well microtiter plate is coated with heparan sulfate proteoglycans (HSPG) overnight at 4°C. The wells are then blocked with BSA.

-

LPL Binding: Bovine LPL is added to the HSPG-coated wells and incubated for 1 hour at 4°C to allow for binding.

-

Hydrolysis Reaction: The lipid emulsion associated with APOA5 is added to the wells containing the HSPG-bound LPL, and the plate is incubated to allow for the hydrolysis of triglycerides.

-

Measurement of Released Fatty Acids: The reaction is stopped, and the released radiolabeled free fatty acids are separated and quantified using a scintillation counter to determine the rate of hydrolysis.

Protocol for VLDL Secretion Assay in Hamsters

This in vivo assay measures the rate of VLDL secretion from the liver into the bloodstream.[16]

-

Animal Preparation: Hamsters are fasted for 12 hours. A baseline blood sample is collected at time 0.

-

Injection of LPL Inhibitor: The animals are intraperitoneally injected with Poloxamer 407 (1500 mg/kg), a compound that inhibits LPL, leading to the accumulation of newly secreted VLDL in the plasma.

-

Serial Blood Sampling: Blood samples are collected at multiple time points (e.g., 30, 60, 120, 180, and 240 minutes) after the injection.

-

Triglyceride Measurement: The triglyceride concentration in the plasma samples from each time point is measured using an enzymatic assay.

-

Calculation of Secretion Rate: The increase in plasma triglyceride concentration over time is plotted, and a linear regression analysis is performed. The slope of the line represents the VLDL secretion rate.

The general workflow for studying APOA5's effect on triglyceride metabolism can be visualized as follows:

Conclusion and Future Directions

Apolipoprotein A5 is a critical regulator of triglyceride metabolism, exerting its effects through the enhancement of LPL-mediated lipolysis, inhibition of hepatic VLDL production, and facilitation of remnant clearance. Its potent influence on triglyceride levels, despite its low plasma concentration, makes it a significant factor in the pathophysiology of hypertriglyceridemia and related cardiovascular diseases. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for further research into the intricate mechanisms of APOA5 function. Future investigations should continue to explore the precise molecular interactions of APOA5 with its binding partners and the signaling pathways that regulate its expression and activity. A deeper understanding of APOA5 biology holds significant promise for the development of novel therapeutic strategies to manage dyslipidemia and reduce the risk of cardiovascular disease.

References

- 1. APOA5 - Wikipedia [en.wikipedia.org]

- 2. Apolipoprotein A5: Extracellular and Intracellular Roles in Triglyceride Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Paradox of ApoA5 Modulation of Triglycerides: Evidences from Clinical and Basic Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. genecards.org [genecards.org]

- 6. Apolipoprotein A5 and lipoprotein lipase interact to modulate anthropometric measures in Hispanics of Caribbean origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms by Which Apolipoprotein AV Regulates Intravascular Triglyceride Metabolism [escholarship.org]

- 8. APOA5 deficiency causes hypertriglyceridemia by reducing amounts of lipoprotein lipase in capillaries. [escholarship.org]

- 9. Apolipoprotein A5 reduces clearance of VLDL by altering apolipoprotein E content - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Plasma apolipoprotein A5 and triglycerides in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Influence of the APOA5 locus on plasma triglyceride, lipoprotein subclasses, and CVD risk in the Framingham Heart Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ApoA5 lowers triglyceride levels via suppression of ANGPTL3/8-mediated LPL inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural and functional analysis of APOA5 mutations identified in patients with severe hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Depletion of ApoA5 aggravates spontaneous and diet-induced nonalcoholic fatty liver disease by reducing hepatic NR1D1 in hamsters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Apolipoprotein A5 and Annexin A5 in Gene Expression

A Note on the Nomenclature "H8-A5" : Initial searches for "this compound" did not yield a recognized gene or protein. It is highly probable that this was a typographical error and the intended subjects were Apolipoprotein A5 (APOA5) or Annexin A5 (ANXA5). This guide provides a comprehensive overview of the role of both of these critical proteins in gene expression, tailored for researchers, scientists, and drug development professionals.

Part 1: Apolipoprotein A5 (APOA5) and its Role in Gene Expression

Introduction to Apolipoprotein A5

Apolipoprotein A5 (APOA5) is a key regulator of plasma triglyceride levels. Primarily synthesized in the liver, it plays a crucial role in lipid metabolism, and its dysregulation is associated with hypertriglyceridemia and cardiovascular diseases. APOA5 influences gene expression through its interaction with various nuclear receptors and signaling pathways, thereby modulating the transcription of genes involved in lipid homeostasis.

Regulation of APOA5 Gene Expression

The expression of the APOA5 gene is tightly controlled by a network of transcription factors and signaling pathways.

Transcriptional Regulation:

Several nuclear receptors and transcription factors directly bind to the promoter region of the APOA5 gene to regulate its transcription:

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): A key regulator of lipid metabolism, PPARα, when activated by fibrates, upregulates APOA5 expression.

-

Retinoid X Receptor (RXR): Forms a heterodimer with PPARα to enhance APOA5 transcription.

-

Liver X Receptor (LXR): Activation of LXR can lead to a decrease in APOA5 mRNA levels. This effect is mediated through the induction of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[1][2]

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): This transcription factor, a key player in fatty acid synthesis, downregulates APOA5 promoter activity in a dose-dependent manner.[1][2]

-

Upstream Stimulatory Factors (USF1/USF2): These factors bind to an E-box element in the APOA5 promoter and stimulate its activity.[3]

-

Retinoic Acid Receptor-related Orphan Receptor Alpha (RORα): RORα is another nuclear receptor that has been shown to positively regulate APOA5 gene transcription.

Signaling Pathways:

-

Insulin Signaling Pathway (via PI3K): Insulin has been shown to down-regulate APOA5 gene expression. This regulation is mediated through the Phosphatidylinositol 3-kinase (PI3K) pathway, which leads to the phosphorylation of USF1, preventing its binding to the APOA5 promoter.[3][4] Inhibition of the PI3K pathway can abolish the repressive effect of insulin on APOA5 gene transcription.[4]

Epigenetic Regulation:

-

microRNAs (miRNAs): Specific miRNAs, such as miR-485-5p, can bind to the 3' untranslated region (UTR) of the APOA5 mRNA, leading to its degradation and reduced protein expression.[5]

-

DNA Methylation: The methylation status of the APOA5 promoter region can also influence its expression levels.

Data Presentation: Quantitative Regulation of APOA5 Expression

| Regulator | Effect on APOA5 Expression | Cell/System | Quantitative Change |

| Insulin | Down-regulation | HepG2 cells | 46% reduction in mRNA with 10 nM insulin after 24h[3] |

| Down-regulation | Primary human hepatocytes | 60% reduction in mRNA with 10 nM insulin after 24h[3] | |

| Down-regulation | Primary rat hepatocytes | 90% reduction in mRNA with 10 nM insulin after 24h[3] | |

| Down-regulation | C57/BL6 mice | 53% decrease in liver mRNA with 1 U/Kg insulin injection[6] | |

| LXR Ligand (T0901317) | Down-regulation | hAPOA5 transgenic mice | Significant decrease in liver mRNA and plasma protein[1] |

| SREBP-1c | Down-regulation | HepG2 cells | Dose-dependent decrease in promoter activity[1] |

Signaling Pathway Diagram: Insulin-Mediated Down-regulation of APOA5

Caption: Insulin signaling via PI3K/Akt/P70S6K leads to USF1 phosphorylation, inhibiting its binding to the APOA5 promoter and down-regulating APOA5 gene expression.

Experimental Protocols

1. Luciferase Reporter Assay for APOA5 Promoter Activity

-

Objective: To quantify the transcriptional activity of the APOA5 promoter in response to various stimuli.

-

Protocol:

-

Vector Construction: Clone the desired fragment of the human APOA5 promoter (e.g., -304/+63) upstream of the firefly luciferase gene in a reporter vector (e.g., pGL3).

-

Cell Culture and Transfection: Seed HEK293T or HepG2 cells in 24-well plates. Co-transfect the cells with the APOA5 promoter-luciferase construct and a control vector expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with the desired compounds (e.g., insulin, LXR agonists) at various concentrations.

-

Cell Lysis: After the treatment period (e.g., 24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold change relative to the untreated control.

-

2. Quantitative Real-Time PCR (qRT-PCR) for APOA5 mRNA Expression

-

Objective: To measure the relative abundance of APOA5 mRNA.

-

Protocol:

-

RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the synthesized cDNA as a template, and APOA5-specific primers. Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control.

-

Primer Sequences (Example):

-

Human APOA5 Forward: 5'-CAGCCTGGCCCTCAACTT-3'

-

Human APOA5 Reverse: 5'-GCTCTTGTTCTCCAGGTCCTC-3'

-

-

Thermal Cycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions.

-

Data Analysis: Calculate the relative expression of APOA5 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

-

3. Western Blotting for ApoA5 Protein Levels

-

Objective: To detect and quantify the amount of ApoA5 protein.

-

Protocol:

-

Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ApoA5 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

-

Part 2: Annexin A5 (ANXA5) and its Role in Gene Expression

Introduction to Annexin A5

Annexin A5 (ANXA5) is a calcium-dependent phospholipid-binding protein involved in a wide range of cellular processes, including apoptosis, coagulation, and inflammation. While it is well-known as a marker for apoptotic cells, emerging evidence indicates that ANXA5 also plays a significant role in regulating gene expression, particularly in the context of cancer progression and other diseases.

Regulation of ANXA5 Gene Expression

The expression of the ANXA5 gene is influenced by various factors, including cell attachment and specific genetic variations.

-

Cell Adhesion: In chondrocytes, ANXA5 gene transcription is stimulated by cell spreading and the formation of focal contacts.[7]

-

Promoter Haplotypes: Certain haplotypes in the ANXA5 gene promoter, such as the M2 haplotype, have been associated with reduced promoter activity and lower ANXA5 expression. This has been linked to an increased risk of recurrent pregnancy loss.[8][9][10]

ANXA5 in Signaling and Gene Regulation

ANXA5 can modulate the expression of other genes through its involvement in various signaling pathways.

-

MAPK/CD44 Pathway: In glioma, ANXA5 can promote tumor progression by influencing the Mitogen-Activated Protein Kinase (MAPK) pathway and regulating the expression of CD44, a cell surface glycoprotein involved in cell-cell and cell-matrix interactions.

-

PI3K/Akt/mTOR Pathway: ANXA5 has been shown to activate the PI3K/Akt/mTOR signaling pathway in renal cell carcinoma, which in turn promotes the expression of genes involved in epithelial-mesenchymal transition (EMT) and matrix metalloproteinases (MMPs) like MMP2 and MMP9, contributing to tumor cell proliferation, migration, and invasion.[11]

-

Protein Kinase C (PKC) Inhibition: ANXA5 can act as an inhibitor of Protein Kinase C (PKC), a family of kinases involved in numerous signal transduction pathways that regulate gene expression.

Data Presentation: Quantitative Regulation of ANXA5 Expression

| Condition | Effect on ANXA5 Expression | Cell/System | Quantitative Change |

| Recurrent Pregnancy Loss (RPL) with M2 Haplotype | Down-regulation | Placental tissue | Significant decrease in mRNA and protein levels[10] |

| Renal Cell Carcinoma (RCC) Cell Lines | Up-regulation | RCC cell lines vs. HK2 | 61.2- to 92.4-fold increase in mRNA[11] |

| Lung Squamous Carcinoma Cells (ANXA5 transfection) | Modulation of other proteins | NCI-H520 cells | 26 proteins down-regulated, 44 proteins up-regulated[12] |

Signaling Pathway Diagram: ANXA5 in Cancer Progression

Caption: ANXA5 can promote cancer progression through the activation of the PI3K/Akt/mTOR pathway, leading to increased expression of EMT and MMP genes, and by modulating the MAPK pathway to upregulate CD44 expression.

Experimental Protocols

1. Cell Migration and Invasion Assay (Transwell Assay)

-

Objective: To assess the effect of ANXA5 on the migratory and invasive potential of cancer cells.

-

Protocol:

-

Cell Culture and Transfection: Culture cancer cell lines (e.g., renal cell carcinoma or glioma cells) and transfect them with either an ANXA5 overexpression vector or an ANXA5-specific shRNA to modulate ANXA5 expression.

-

Transwell Chamber Preparation: Use Transwell inserts with an 8 µm pore size. For invasion assays, coat the upper surface of the membrane with Matrigel.

-

Cell Seeding: Seed the transfected cells in the upper chamber in a serum-free medium. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plates for 24-48 hours to allow for cell migration or invasion.

-

Staining and Counting: Remove the non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.

-

Data Analysis: Count the number of stained cells in several random fields under a microscope. Express the results as the average number of migrated/invaded cells per field.

-

2. Analysis of ANXA5 Promoter Haplotypes

-

Objective: To determine the presence of specific haplotypes (e.g., M2) in the ANXA5 promoter.

-

Protocol:

-

Genomic DNA Extraction: Isolate genomic DNA from patient blood or tissue samples.

-

PCR Amplification: Amplify the promoter region of the ANXA5 gene using specific primers.

-

Genotyping:

-

Sanger Sequencing: Sequence the PCR products to identify the single nucleotide polymorphisms (SNPs) that constitute the different haplotypes.

-

Restriction Fragment Length Polymorphism (RFLP): If the SNPs create or abolish restriction enzyme sites, digest the PCR products with the appropriate enzymes and analyze the fragment sizes on an agarose gel.

-

-

Data Analysis: Determine the genotype for each SNP and infer the haplotypes present in each individual.

-

3. Immunohistochemistry for ANXA5 Expression in Tissues

-

Objective: To visualize the localization and expression level of ANXA5 protein in tissue sections.

-

Protocol:

-

Tissue Preparation: Fix tissue samples in formalin and embed them in paraffin. Cut thin sections (4-5 µm) and mount them on slides.

-

Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval using a citrate buffer and heat.

-

Blocking: Block endogenous peroxidase activity with hydrogen peroxide and non-specific binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against ANXA5 overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the signal using a chromogen such as DAB.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.

-

Analysis: Examine the slides under a microscope and score the intensity and percentage of positive staining.

-

References

- 1. The liver X receptor ligand T0901317 down-regulates APOA5 gene expression through activation of SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Liver X Receptor Ligand T0901317 Down-regulates APOA5 GeneExpression through Activation of SREBP-1c (Journal Article) | OSTI.GOV [osti.gov]

- 3. Insulin-Mediated Down-Regulation of Apolipoprotein A5 Gene Expression through the Phosphatidylinositol 3-Kinase Pathway: Role of Upstream Stimulatory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insulin-mediated down-regulation of apolipoprotein A5 gene expression through the phosphatidylinositol 3-kinase pathway: role of upstream stimulatory factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutations in LPL, APOC2, APOA5, GPIHBP1 and LMF1 in patients with severe hypertriglyceridaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. osti.gov [osti.gov]

- 7. addgene.org [addgene.org]

- 8. Genetic variations and haplotypes in the annexin A5 gene are associated with the risk of recurrent pregnancy loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Quantitative Proteomic Profiling the Molecular Signatures of Annexin A5 in Lung Squamous Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

No Publicly Available Data on "H8-A5" Efficacy Found

Despite a comprehensive search for preliminary studies on the efficacy of a compound designated "H8-A5," no publicly available scientific literature, clinical trial data, or whitepapers corresponding to this identifier were found.

It is possible that "this compound" is an internal project code, a very early-stage compound not yet disclosed in public forums, or a designation that has been superseded by a different name. As a result, the creation of an in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested is not feasible at this time.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation or await public disclosure through scientific conferences, peer-reviewed publications, or clinical trial registries.

Should an alternative designation or further context for "this compound" become available, a new search for relevant preliminary efficacy studies can be initiated.

H8-A5: A Novel Histone Deacetylase 8 (HDAC8) Inhibitor for Potential Therapeutic Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of H8-A5, a novel and selective inhibitor of histone deacetylase 8 (HDAC8). This compound was identified through advanced computational methods and has demonstrated potential as a therapeutic agent, particularly in the context of cancer.[1][2][3] This document consolidates the currently available preclinical data, outlines the experimental methodologies used in its discovery and initial characterization, and visualizes its proposed mechanism of action and discovery workflow.

Core Concepts and Mechanism of Action

This compound is a small molecule that functions as a selective inhibitor of HDAC8, a class I zinc-dependent enzyme.[4] HDACs play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins. The overexpression of specific HDACs, including HDAC8, has been implicated in the pathology of various cancers, making them a key target for therapeutic intervention.[4][5]

The therapeutic potential of this compound is rooted in its ability to specifically inhibit HDAC8.[1][3] This inhibition is believed to restore the normal acetylation patterns of key proteins, leading to the reactivation of tumor suppressor genes and ultimately inhibiting cancer cell proliferation.[6] Molecular docking and dynamics studies have been employed to elucidate the binding mode of this compound to the HDAC8 active site, providing a foundation for further optimization of this class of inhibitors.[1][3][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.

Table 1: Inhibitory Activity of this compound against HDACs

| Compound | Target | IC50 (µM) |

| This compound | HDAC8 | 1.8 - 1.9 |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.[1][2][3][5]

Table 2: Selectivity Profile of this compound

| Compound | Comparison | Selectivity |

| This compound | HDAC1 | Selective for HDAC8 |

| This compound | HDAC4 | Selective for HDAC8 |

Specific fold-selectivity values are not detailed in the reviewed literature but the compound is noted to be more selective for HDAC8 over HDAC1 and HDAC4.[1][3][4][5][6][7]

Table 3: Anti-proliferative Activity of this compound

| Compound | Cell Line | Activity |

| This compound | MDA-MB-231 (Breast Cancer) | Anti-proliferative |

The specific IC50 for anti-proliferation in MDA-MB-231 cells is not provided in the search results.[1][3][4][5][6][7]

Experimental Protocols and Methodologies

The discovery and initial characterization of this compound involved a combination of computational and in vitro experimental techniques.

Virtual Screening for HDAC8 Inhibitor Discovery

This compound was identified through a pharmacophore-based virtual screening approach.[3] This method was enhanced by incorporating a custom zinc-binding group (ZBG) feature to improve the sensitivity and specificity of the screening for novel HDAC inhibitors.[3]

Molecular Docking and Dynamics

To understand the potential binding mode of this compound with HDAC8, molecular docking and molecular dynamics simulations were performed.[1][2][7] These computational studies provided insights into the interactions between this compound and the amino acid residues within the active site of HDAC8, which is crucial for guiding further lead optimization.[3]

In Vitro HDAC Inhibition Assays

The inhibitory activity of this compound against HDAC8 and its selectivity over other HDAC isoforms (HDAC1 and HDAC4) were determined using in vitro enzymatic assays. While the specific assay kits and conditions are not detailed in the provided literature, these assays typically involve incubating the recombinant HDAC enzyme with a fluorogenic substrate in the presence of varying concentrations of the inhibitor. The resulting fluorescence is measured to determine the extent of enzyme inhibition and calculate the IC50 value.

Cell-Based Anti-Proliferation Assays

The anti-proliferative effects of this compound were evaluated in the MDA-MB-231 human breast cancer cell line.[1][3][4][5][6][7] Standard cell viability assays, such as MTT or MTS assays, are commonly used for this purpose. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells, to assess the impact of the compound on cell proliferation.

Future Directions and Therapeutic Potential

The initial findings for this compound are promising, positioning it as a valuable starting point for the development of more potent and selective HDAC8 inhibitors for cancer therapy.[1][3][6] Further research is warranted to:

-

Expand the selectivity profiling across a broader range of HDAC isoforms.

-

Determine the anti-proliferative activity in a wider panel of cancer cell lines.

-

Conduct in vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

-

Elucidate the detailed molecular mechanisms underlying its anti-proliferative effects through transcriptomic and proteomic analyses.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Computer-Aided Drug Design in Epigenetics [frontiersin.org]

- 3. Enhancing the Sensitivity of Pharmacophore-Based Virtual Screening by Incorporating Customized ZBG Features: A Case Study Using Histone Deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. targeting histone deacetylases: Topics by Science.gov [science.gov]

- 7. dokumen.pub [dokumen.pub]

Target Identification for the Dual-Function Anti-Influenza Compound A5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound A5, a novel C-3-substituted oleanolic acid benzyl amide derivative, has emerged as a promising anti-influenza therapeutic with a unique dual-targeting mechanism. This document provides an in-depth technical guide on the target identification and mechanism of action of A5. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows. A5 simultaneously inhibits influenza A virus (IAV) replication by disrupting the crucial protein-protein interaction (PPI) between the polymerase acidic (PA) and polymerase basic 1 (PB1) subunits of the viral RNA polymerase and mitigates host inflammatory responses by antagonizing the Toll-like receptor 4 (TLR4) signaling pathway.[1][2] This dual action positions A5 as a compelling candidate for further preclinical and clinical development.

Quantitative Data Summary

The antiviral and inhibitory activities of compound A5 have been quantified across various assays. The following table summarizes the key potency and efficacy data.

| Parameter | Value | Target/Assay | Cell Line | Virus Strain(s) | Reference |

| IC50 | 0.96 ± 0.21 µmol/L | PAC-PB1N Polymerase Subunit Interaction | In vitro assay | N/A | [2][3] |

| EC50 | 0.60 to 1.83 µmol/L | Antiviral Activity (Cytopathic Effect) | MDCK | H1N1, H3N2, and Type B influenza viruses | [2] |

| EC50 Shift | 2.6-fold | Resistance Barrier (after 40 serial passages) | N/A | N/A | [1] |

| ZIP Synergy Score | 12.78 | Combination Therapy with Oseltamivir | In vivo (H1N1-challenged mice) | H1N1 | [1] |

Target Identification and Mechanism of Action

Viral Target: PA-PB1 Protein-Protein Interaction

A primary target of compound A5 is the highly conserved interface of the PA-PB1 protein-protein interaction within the influenza virus RNA-dependent RNA polymerase (RdRp) complex.[1][2] The RdRp, a heterotrimer composed of PA, PB1, and PB2 subunits, is essential for the replication and transcription of the viral RNA genome. By binding to a hydrophobic crevice within the C-terminal domain of the PA subunit (PAC), A5 competitively disrupts its interaction with the N-terminal domain of PB1 (PB1N).[1] This inhibition of the PA-PB1 heterodimerization effectively silences viral genome replication.[1]

A scaffold-hopping strategy was employed in the development of A5, which replaced the C-3 trisaccharide group of the parent oleanolic acid with an L-hydroxyproline-derived rigid aromatic chain.[1] This modification unexpectedly and advantageously shifted the compound's target from the viral hemagglutinin (HA) protein to the PA subunit.[1]

Host Target: TLR4-Mediated Inflammatory Pathway

In addition to its direct antiviral activity, A5 exhibits immunomodulatory effects by targeting the host's Toll-like receptor 4 (TLR4).[1][2] TLR4 is a key pattern recognition receptor of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released during infection. Upon activation, TLR4 initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines (e.g., IL-6, TNF-α).[1]

Compound A5 antagonizes TLR4, thereby dampening the NF-κB signaling pathway and mitigating the excessive cytokine production often associated with severe influenza infections (cytokine storm).[1] This host-directed activity helps to protect tissues from immunopathology.[1]

Signaling Pathway Diagrams

Caption: Dual targeting mechanism of compound A5.

Experimental Protocols

PA-PB1 Protein-Protein Interaction Inhibition Assay (Split-Luciferase Complementation)

This protocol describes a high-throughput screening assay to identify and characterize inhibitors of the influenza virus PA-PB1 interaction using a split-luciferase complementation system.

Workflow Diagram:

Caption: Workflow for the PA-PB1 split-luciferase assay.

Methodology:

-

Protein Expression and Purification:

-

The C-terminal domain of PA is fused to the large subunit of luciferase (LgBiT), and the N-terminal domain of PB1 is fused to the small subunit (SmBiT).

-

These fusion proteins are expressed in E. coli and purified.

-

-

Assay Procedure:

-

In a 384-well plate, add the purified PA-LgBiT and SmBiT-PB1 proteins to an appropriate assay buffer.

-

Add varying concentrations of compound A5 or control compounds.

-

Incubate the plate at room temperature to allow for the interaction between PA and PB1, leading to the complementation of the luciferase enzyme.

-

Add the luciferase substrate.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

The signal is proportional to the extent of the PA-PB1 interaction.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

TLR4 Signaling Inhibition Assay (NF-κB Reporter Assay)

This protocol outlines a cell-based assay to measure the inhibitory effect of compound A5 on TLR4 signaling by quantifying the activity of an NF-κB-driven reporter gene.

Workflow Diagram:

Caption: Workflow for the TLR4 NF-κB reporter assay.

Methodology:

-

Cell Culture:

-

Use a human embryonic kidney (HEK) 293 cell line that is stably transfected to express human TLR4, MD2, and CD14, along with a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB response element.

-

-

Assay Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of compound A5 for a defined period.

-

Stimulate the cells with a known TLR4 agonist, such as lipopolysaccharide (LPS).

-

Incubate the plate for 18-24 hours to allow for reporter gene expression.

-

-

Data Acquisition and Analysis:

-

Collect the cell culture supernatant.

-

Add a suitable substrate for the SEAP enzyme.

-

Measure the resulting colorimetric or chemiluminescent signal, which is proportional to NF-κB activity.

-

Calculate the percent inhibition of TLR4 signaling for each concentration of A5 and determine the IC50 value.

-

Conclusion

Compound A5 represents a significant advancement in the development of anti-influenza therapeutics. Its dual-targeting mechanism, which combines direct inhibition of viral replication with modulation of the host inflammatory response, offers a multifaceted approach to treating influenza. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug developers interested in the further investigation and potential clinical translation of this promising compound. The unique ability of A5 to combat the virus while mitigating harmful inflammation underscores its potential as a next-generation treatment for seasonal and pandemic influenza.

References

- 1. A5—A dual-target antiviral compound that rewrites the rules of influenza therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel C-3-substituted oleanolic acid benzyl amide derivative exhibits therapeutic potential against influenza A by targeting PA–PB1 interactions and modulating host macrophage inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

H8-A5: A Technical Guide to its Function as a Selective HDAC8 Inhibitor and its Impact on Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

H8-A5 is a novel, selective small molecule inhibitor of human histone deacetylase 8 (HDAC8), a class I histone deacetylase. Identified through pharmacophore-based virtual screening, this compound demonstrates potent inhibitory activity against HDAC8 in the low micromolar range. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory and antiproliferative effects, detailed experimental protocols for its characterization, and a discussion of its potential role in modulating signaling pathways relevant to cancer biology.

Introduction to this compound and Histone Acetylation

Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The acetylation of lysine residues on histone tails, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge, leading to a more relaxed chromatin structure that is permissive for transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in chromatin condensation and transcriptional repression.

HDAC8 is a unique class I HDAC that has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention. Selective inhibition of HDAC8 is a key strategy to modulate gene expression in cancer cells and induce anti-tumor effects with potentially fewer side effects than pan-HDAC inhibitors. This compound has emerged as a valuable tool for studying the specific functions of HDAC8 and as a lead compound for the development of novel anticancer therapeutics.[1]

Mechanism of Action of this compound

This compound functions as a selective inhibitor of HDAC8. Its mechanism of action is centered on its ability to bind to the active site of the HDAC8 enzyme, thereby preventing it from deacetylating its histone and non-histone protein substrates. This inhibition leads to an accumulation of acetylated histones, which in turn alters gene expression patterns within the cell. The selectivity of this compound for HDAC8 over other HDAC isoforms, such as HDAC1 and HDAC4, is a key characteristic that enables the specific interrogation of HDAC8's biological roles.[1]

Signaling Pathway

The inhibition of HDAC8 by this compound is predicted to impact downstream signaling pathways that are regulated by HDAC8-mediated deacetylation. While the precise signaling cascade initiated by this compound is a subject of ongoing research, the general mechanism involves the reactivation of tumor suppressor genes that are silenced by HDAC8.

References

In Vitro Characterization of H8-A5: An In-Depth Technical Guide

An important note for our audience of researchers, scientists, and drug development professionals: The following guide is a template demonstrating the structure and type of information that would be included in a comprehensive in vitro characterization of a compound, in this case, referred to as H8-A5. The initial search for "this compound" did not yield specific public data. Therefore, the information presented here is based on established principles of in vitro pharmacology and serves as a framework for how such data would be presented. For an actual analysis, specific experimental results for this compound would be required.

Core Data Summary

Quantitative data from various in vitro assays are crucial for understanding the pharmacological profile of a compound. Below are tables summarizing key parameters that would be assessed for a molecule like this compound.

Table 1: Binding Affinity of this compound at Target Receptors

| Target | Radioligand | This compound IC₅₀ (nM) | This compound Kᵢ (nM) | Assay Type | Cell Line |

| Target 1 | [³H]-Ligand X | Value | Value | Radioligand Binding | CHO-K1 |

| Target 2 | [¹²⁵I]-Ligand Y | Value | Value | Radioligand Binding | HEK293 |

| Off-Target 1 | [³H]-Ligand Z | Value | Value | Radioligand Binding | Various |

| Off-Target 2 | [³H]-Ligand A | Value | Value | Radioligand Binding | Various |

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant.

Table 2: Functional Activity of this compound

| Assay Type | Parameter Measured | This compound EC₅₀ / IC₅₀ (nM) | Max Response (% of Control) | Mode of Action | Cell Line |

| cAMP Assay | cAMP Accumulation | Value | Value | Agonist/Antagonist | HEK293 |

| Calcium Flux Assay | Intracellular Ca²⁺ | Value | Value | Agonist/Antagonist | CHO-K1 |

| Reporter Gene Assay | Luciferase Activity | Value | Value | Agonist/Antagonist | U2OS |

| Enzyme Activity Assay | Substrate Conversion | Value | Value | Inhibitor/Activator | Cell-free |

EC₅₀: Half maximal effective concentration.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental findings.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for its intended target and assess off-target binding.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Cells expressing the target receptor (e.g., CHO-K1, HEK293) are cultured to ~80-90% confluency.

-

Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

-

-

Binding Assay:

-

Membrane preparations are incubated with a specific radioligand (e.g., [³H]-ligand) and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

-

Detection and Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

IC₅₀ values are determined by non-linear regression analysis of the competition binding curves.

-

Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.[1]

-

Functional Assays (Example: cAMP Assay)

Objective: To characterize the functional activity of this compound as an agonist or antagonist at a G-protein coupled receptor (GPCR).

Methodology:

-

Cell Culture:

-

HEK293 cells stably expressing the target GPCR are seeded into 96-well plates and grown to confluency.

-

-

Assay Procedure:

-

For agonist testing, cells are incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX).

-

For antagonist testing, cells are pre-incubated with varying concentrations of this compound before the addition of a known agonist.

-

The incubation is carried out for a specified time at 37°C.

-

-

Detection and Data Analysis:

-

Intracellular cAMP levels are measured using a competitive immunoassay, often employing a technology like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are determined by plotting the concentration-response curves and fitting the data to a sigmoidal dose-response model.

-

Visualizations: Signaling Pathways and Workflows

Diagrams are powerful tools for visualizing complex biological processes and experimental designs.

Caption: Hypothetical Gs-coupled GPCR signaling pathway activated by this compound.

Caption: General experimental workflow for an in vitro functional assay.

References

Methodological & Application

Application Notes and Protocols for HOXA5-Induced Apoptosis in Cancer Cell Lines

Introduction

Evasion of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate uncontrollably.[1] Targeted induction of apoptosis is therefore a key strategy in the development of novel cancer therapeutics.[1] The homeobox protein HOXA5 has been identified as a critical transcription factor that can trigger apoptosis in cancer cells, particularly in breast cancer, where its expression is often lost.[1][2] Overexpression of HOXA5 has been shown to induce cell death through both p53-dependent and p53-independent pathways, making it a promising target for therapeutic intervention.[1][2]

These application notes provide a comprehensive overview and detailed protocols for studying HOXA5-induced apoptosis in cancer cell lines. The protocols are intended for researchers and scientists in the field of cancer biology and drug development.

Data Presentation

The following table summarizes the key findings related to the effects of HOXA5 expression in cancer cell lines, as described in the literature.

| Cell Line | Genetic Background | Effect of HOXA5 Expression | Key Mediators | Citation |

| MCF7 | p53-wild type breast cancer | Induces p53-dependent apoptosis. | p53 | [2] |

| Hs578T | p53-mutant breast cancer | Induces p53-independent apoptosis. | Caspase-2, Caspase-8 | [1][2][3] |

Signaling Pathways

HOXA5 induces apoptosis through distinct signaling cascades depending on the p53 status of the cancer cell.

p53-Dependent Apoptotic Pathway

In cancer cells with wild-type p53, such as the MCF7 breast cancer cell line, HOXA5 can directly bind to and transactivate the p53 promoter.[2] This leads to an increase in p53 protein levels, which in turn activates the intrinsic apoptotic pathway, culminating in cell death.

Caption: p53-Dependent Apoptotic Pathway Induced by HOXA5.

p53-Independent Apoptotic Pathway

In p53-mutant cancer cells like Hs578T, HOXA5 can induce apoptosis through a novel pathway that is independent of p53.[1][2] This pathway involves the activation of initiator caspases, specifically Caspase-2 and Caspase-8, which then trigger the executioner caspases leading to apoptosis.[1][2][3]

Caption: p53-Independent Apoptotic Pathway Mediated by HOXA5.

Experimental Protocols

The following are detailed protocols for key experiments to study HOXA5-induced apoptosis in cancer cell lines.

Inducible Expression of HOXA5

This protocol describes the establishment of a cancer cell line with inducible HOXA5 expression to control for off-target effects.

Materials:

-

Cancer cell line of interest (e.g., Hs578T)

-

Inducible expression vector system (e.g., Tet-On/Tet-Off)

-

Plasmid encoding HOXA5

-

Transfection reagent

-

Selection antibiotic (e.g., Puromycin)

-

Inducer (e.g., Doxycycline)

-

Cell culture medium and supplements

Procedure:

-

Co-transfect the cancer cell line with the regulatory plasmid and the response plasmid containing the HOXA5 gene.

-

Select for stably transfected cells using the appropriate antibiotic.

-

Expand the resistant clones and screen for inducible HOXA5 expression by adding the inducer to the culture medium.

-

Confirm HOXA5 expression upon induction via RT-qPCR and Western blotting.

Caption: Workflow for Establishing an Inducible HOXA5 Cell Line.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Inducible HOXA5 cancer cell line

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

Plate reader

Procedure:

-

Seed the inducible HOXA5 cells in a 96-well plate at a density of 5,000 cells/well.

-

Induce HOXA5 expression and incubate for various time points (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

Apoptosis Detection by Annexin A5 Staining

Annexin A5 is a protein that binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane in apoptotic cells.[4][5] This assay allows for the detection and quantification of apoptotic cells.

Materials:

-

Inducible HOXA5 cancer cell line

-

Annexin A5-fluorochrome conjugate (e.g., Annexin A5-FITC or -PE)

-

Propidium Iodide (PI) or other viability dye

-

Binding buffer

-

Flow cytometer

Procedure:

-

Induce HOXA5 expression in the cancer cell line.

-

Harvest cells at desired time points (e.g., 24, 48 hours).

-

Wash the cells with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add the Annexin A5-fluorochrome conjugate and PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin A5 positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Caspase Activity Assay

This assay measures the activity of specific caspases to confirm their involvement in the apoptotic pathway.

Materials:

-

Inducible HOXA5 cancer cell line

-

Cell lysis buffer

-

Fluorogenic caspase substrate (e.g., for Caspase-2, -3, -8, -9)

-

Fluorometer

Procedure:

-

Induce HOXA5 expression and harvest cells at different time points.

-

Lyse the cells to release cellular contents.

-

Add the specific fluorogenic caspase substrate to the cell lysate.

-

Incubate at 37°C.

-

Measure the fluorescence generated by the cleavage of the substrate using a fluorometer.

Conclusion

The protocols and information provided here offer a framework for investigating the pro-apoptotic functions of HOXA5 in cancer cell lines. By utilizing these methods, researchers can further elucidate the molecular mechanisms of HOXA5-induced cell death and explore its potential as a therapeutic target for cancer treatment. The use of Annexin A5 for the detection of apoptosis is a crucial step in validating the effects of HOXA5 expression.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. HOXA5-Induced Apoptosis in Breast Cancer Cells Is Mediated by Caspases 2 and 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HOXA5-induced apoptosis in breast cancer cells is mediated by caspases 2 and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Annexin A5 as an immune checkpoint inhibitor and tumor-homing molecule for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Utilizing H8-A5 in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: The compound "H8-A5" is not readily identifiable in publicly available scientific literature. The information presented herein is based on a hypothetical compound with assumed properties for the purpose of demonstrating a comprehensive application note and protocol structure. Researchers should substitute the specific details of their molecule of interest. This document provides a template for how to structure an application note for a novel compound in cell-based assays, drawing on established methodologies for similar hypothetical research goals.

Introduction

This compound is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. This document provides detailed protocols for utilizing this compound in common cell-based assays to characterize its biological activity, including its effects on cell viability, apoptosis, and specific signaling pathways. The methodologies outlined are designed to be adaptable to various cell lines and research questions.

Mechanism of Action (Hypothetical)

For the purpose of this application note, we will assume this compound is an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway is a hallmark of many cancers, making it a key target for drug development.

Below is a diagram illustrating the hypothetical mechanism of action of this compound.

Caption: Hypothetical signaling pathway of this compound.

Experimental Protocols

This section provides detailed protocols for assessing the effects of this compound in cell-based assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[1]

-

Staining: Resuspend the cells in 1X Annexin V binding buffer.[2] Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[1][2]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2][3]

-

Analysis: Analyze the stained cells by flow cytometry within one hour.[2]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins within the targeted signaling pathway.

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[4]

-

SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.[5]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[4][6]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total-ERK, and a loading control like GAPDH) overnight at 4°C.[4]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability (IC50 Values)

| Cell Line | This compound IC50 (µM) after 48h |

| Cell Line A | Insert Value |

| Cell Line B | Insert Value |

| Cell Line C | Insert Value |

Table 2: Apoptosis Induction by this compound (at IC50 concentration for 24h)

| Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis |

| Cell Line A | Insert Value | Insert Value |

| Cell Line B | Insert Value | Insert Value |

| Cell Line C | Insert Value | Insert Value |

Table 3: Effect of this compound on Protein Expression/Phosphorylation

| Target Protein | Fold Change vs. Control (this compound at IC50 for 6h) |

| p-ERK / Total ERK | Insert Value |

| Other Target 1 | Insert Value |

| Other Target 2 | Insert Value |

Conclusion

This application note provides a framework for the initial characterization of the novel inhibitor this compound in cell-based assays. The detailed protocols for assessing cell viability, apoptosis, and signaling pathway modulation will enable researchers to effectively evaluate the biological activity of this compound and similar compounds. The provided diagrams and tables serve as a guide for data visualization and presentation.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kumc.edu [kumc.edu]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. origene.com [origene.com]

- 5. Western blot protocol | Abcam [abcam.com]

- 6. Histone western blot protocol | Abcam [abcam.com]

Application Notes and Protocols: Utilizing H8-A5 for the Study of HDAC8 Function

Audience: Researchers, scientists, and drug development professionals.

Introduction